molecular formula C15H13NO2 B3119007 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone CAS No. 245425-37-0

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

Cat. No. B3119007
CAS RN: 245425-37-0
M. Wt: 239.27 g/mol
InChI Key: ZXILZLBRIJAUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone” is a chemical compound with the molecular formula C15H11NO2 . It is also known by other names such as 3-Hydroxy-2-phenyl-4(1H)-quinolinone .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to the compound , has been extensively studied . For instance, one method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .


Chemical Reactions Analysis

Quinolinone derivatives, including “3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone”, are known to participate in various chemical reactions . For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords a pyranoquinoline dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone” include a flash point of 202.8±28.7 °C and an index of refraction of 1.677 . It also has a molar refractivity of 67.5±0.3 cm³ .

Scientific Research Applications

Synthesis and Structural Analysis

  • Marine-Derived Fungal Alkaloids : A study on Penicillium janczewskii, a marine-derived fungus, identified new diastereomeric quinolinones, showcasing their moderate specificity in cytotoxicity testing against tumor cell lines (He et al., 2005).
  • Synthesis of Quinolinone Derivatives : Research focused on synthesizing 3-hydroxy-2-phenyl-4(1H)-quinolinones substituted with carboxyl groups, aiming to explore structure-activity relationships in cytotoxicity against cancer cell lines (Soural et al., 2006).
  • Synthesis Methods : Studies have investigated new methods for synthesizing 3,4-dihydro-2(1H)quinolinone derivatives, demonstrating a high yield and simple operation process (Wu Chun-xin, 2003).

Future Directions

The future directions in the research of “3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone” and similar compounds could involve exploring their potential biological and pharmaceutical applications . Additionally, new synthetic methodologies and reaction protocols could be developed to improve the synthesis of these compounds .

properties

IUPAC Name

3-(3-hydroxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)16-15(13)18/h1-8,13,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXILZLBRIJAUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
Reactant of Route 2
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
Reactant of Route 3
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
Reactant of Route 4
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
Reactant of Route 5
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone
Reactant of Route 6
3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.